molecular formula C15H11Cl2N B14639222 9-(2,2-Dichlorocyclopropyl)carbazole CAS No. 53828-69-6

9-(2,2-Dichlorocyclopropyl)carbazole

Cat. No.: B14639222
CAS No.: 53828-69-6
M. Wt: 276.2 g/mol
InChI Key: IBFIOKPQHQXXKQ-UHFFFAOYSA-N
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Description

9-(2,2-Dichlorocyclopropyl)carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a dichlorocyclopropyl group attached to the nitrogen atom of the carbazole ring. Carbazole derivatives are known for their diverse applications in organic chemistry, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,2-Dichlorocyclopropyl)carbazole typically involves the reaction of carbazole with 2,2-dichlorocyclopropane under specific conditions. One common method involves the use of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) as the solvent. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(2,2-Dichlorocyclopropyl)carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alcoholysis: t-BuOK, DMSO, and alcohols (e.g., methanol, isopropyl alcohol).

    Hydrolysis: Aqueous dioxane and sulfuric acid.

Major Products Formed

    Alcoholysis: N-(1-alkoxy-2-propynyl) derivatives.

    Hydrolysis: Heterocyclic amines and 2-propynal.

Mechanism of Action

The mechanism of action of 9-(2,2-Dichlorocyclopropyl)carbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the electron-donating properties of the carbazole ring and the electron-withdrawing nature of the dichlorocyclopropyl group. These interactions can influence various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 10-(2,2-Dichlorocyclopropyl)phenothiazine
  • 10-(2,2-Dichlorocyclopropyl)phenoxazine

Uniqueness

9-(2,2-Dichlorocyclopropyl)carbazole is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

53828-69-6

Molecular Formula

C15H11Cl2N

Molecular Weight

276.2 g/mol

IUPAC Name

9-(2,2-dichlorocyclopropyl)carbazole

InChI

InChI=1S/C15H11Cl2N/c16-15(17)9-14(15)18-12-7-3-1-5-10(12)11-6-2-4-8-13(11)18/h1-8,14H,9H2

InChI Key

IBFIOKPQHQXXKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)N2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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